2-Chloro-3-(trifluoromethoxy)pyridine 2-Chloro-3-(trifluoromethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1206980-39-3
VCID: VC0036014
InChI: InChI=1S/C6H3ClF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
SMILES: C1=CC(=C(N=C1)Cl)OC(F)(F)F
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.541

2-Chloro-3-(trifluoromethoxy)pyridine

CAS No.: 1206980-39-3

Cat. No.: VC0036014

Molecular Formula: C6H3ClF3NO

Molecular Weight: 197.541

* For research use only. Not for human or veterinary use.

2-Chloro-3-(trifluoromethoxy)pyridine - 1206980-39-3

Specification

CAS No. 1206980-39-3
Molecular Formula C6H3ClF3NO
Molecular Weight 197.541
IUPAC Name 2-chloro-3-(trifluoromethoxy)pyridine
Standard InChI InChI=1S/C6H3ClF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Standard InChI Key VJUMNUANNCTDHC-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Cl)OC(F)(F)F

Introduction

Chemical Properties and Structural Characteristics

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative with unique physical and chemical properties that make it valuable for various applications.

Basic Information and Physical Properties

2-Chloro-3-(trifluoromethyl)pyridine is characterized by the following properties:

PropertyValue
CAS Number65753-47-1
Molecular FormulaC₆H₃ClF₃N
Molecular Weight181.54 g/mol
Physical StateSemi-transparent crystals
Melting Point36-40°C
Boiling Point166-168°C
Density1.416±0.06 g/cm³ (predicted)
Flash Point180°F
SolubilitySoluble in methanol
pKa-1.68±0.10 (predicted)

The compound features a pyridine ring with chlorine at the 2-position and a trifluoromethyl group at the 3-position, creating a structure with specific reactivity patterns valuable in organic synthesis . The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and stability in various chemical environments.

Structural Features and Reactivity

The 2-chloro position makes this compound particularly reactive in nucleophilic aromatic substitution reactions, while the trifluoromethyl group enhances the electrophilicity of the pyridine ring. This combination of structural features creates a versatile building block for pharmaceutical and agrochemical synthesis. The semi-transparent crystalline appearance and defined melting range indicate a high level of purity in commercial samples .

Synthesis Methods and Production Techniques

Multiple synthetic routes exist for the production of 2-Chloro-3-(trifluoromethyl)pyridine, with recent patents and literature describing various approaches that optimize yield, purity, and production efficiency.

Traditional Synthesis Approaches

The invention specifically cites the weight ratio of 2,3,6-trichloro-5-trifluoromethylpyridine to solvent as (1:1) to (1:10), optimizing reagent efficiency and product yield . This represents a significant improvement in resource utilization of a byproduct (2,3,6-trichloro-5-trifluoromethylpyridine), demonstrating both economic and environmental benefits.

Alternative Synthesis Routes

Other documented approaches include:

  • EP3608310 and WO2018186460 patents describing the use of aluminum fluoride as a catalyst with 3-methylpyridine as the starting material at temperatures of 200-400°C

  • Modified Ullmann reaction using 2-Chloro-3-(trifluoromethyl)pyridine for the preparation of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine

These diverse synthetic routes demonstrate the ongoing research to optimize production methods for this valuable chemical intermediate.

Applications and Industrial Significance

2-Chloro-3-(trifluoromethyl)pyridine serves as a crucial building block in multiple industries, with applications expanding as new synthesis methods improve availability and reduce costs.

Agrochemical Applications

The agrochemical industry represents the second-largest application segment for 2-Chloro-3-(trifluoromethyl)pyridine . Modern pesticide development increasingly relies on fluorinated heterocycles to:

  • Improve environmental persistence

  • Enhance target specificity

  • Reduce required application rates

  • Minimize environmental impact

The growing global population and resulting need for increased food production drives demand for more efficient agrochemicals, stimulating market growth for this key intermediate .

Other Applications

Beyond pharmaceuticals and agrochemicals, 2-Chloro-3-(trifluoromethyl)pyridine finds applications in:

  • Fine chemical synthesis

  • Materials science research

  • Specialized chemical applications requiring trifluoromethylated heterocycles

The emergence of novel applications in materials science and other fields presents further growth opportunities for this versatile building block .

Market Analysis and Industry Trends

The global market for 2-Chloro-3-(trifluoromethyl)pyridine is experiencing robust growth driven by increasing applications across multiple industries.

Market Size and Growth Projections

Market analysis indicates significant expansion in the 2-Chloro-3-(trifluoromethyl)pyridine sector:

MetricValue
Estimated Market Size (2024)$300 million
Projected CAGR (2025-2033)7% (conservative estimate)
Estimated Market Value (2025)$150 million (partial market segment)
Dominant Purity Segment>99% (approximately 70% of total volume)
Leading ApplicationPharmaceutical industry
Secondary ApplicationAgrochemical industry

These figures demonstrate steady growth in a specialized chemical market, with the potential for the CAGR to exceed 7% if innovation and market penetration accelerate as expected .

Regional Market Distribution

The market for 2-Chloro-3-(trifluoromethyl)pyridine shows a geographical distribution with several key regions:

RegionMarket Characteristics
ChinaCurrently holds significant market share due to manufacturing presence and large domestic agrochemical industry
North AmericaGrowing demand from pharmaceutical and agrochemical sectors
EuropeIncreasing demand driven by pharmaceutical applications
Asia Pacific (excluding China)Rapidly expanding economies, particularly India, fueling significant growth

Market Drivers and Restraints

Several factors influence the market trajectory for 2-Chloro-3-(trifluoromethyl)pyridine:

Market Drivers:

  • Rising demand for novel pharmaceuticals

  • Growing need for high-performance agrochemicals

  • Ongoing R&D efforts improving efficiency and efficacy of existing products

  • Shift towards sustainable agricultural practices requiring more efficient pesticides

  • Increasing R&D expenditure in pharmaceutical and agrochemical industries

Market Restraints:

  • Stringent regulatory approvals for pharmaceutical and agrochemical products

  • Potential emergence of alternative chemical intermediates

  • Price fluctuations in raw materials affecting production costs

  • Supply chain disruptions impacting availability and causing price volatility

Key Industry Players and Competitive Landscape

The market concentration for 2-Chloro-3-(trifluoromethyl)pyridine is moderate, with several key players accounting for a significant portion of global production and supply.

Industry Dynamics

The industry is characterized by:

  • Moderate merger and acquisition activity

  • Larger chemical companies potentially looking to acquire specialized manufacturers

  • Innovation focused on improving synthesis efficiency

  • Development of environmentally friendly production methods

  • Limited substitutes due to the compound's unique properties

Future Research Directions and Emerging Trends

The field continues to evolve with several promising research directions and emerging trends that will shape the future of 2-Chloro-3-(trifluoromethyl)pyridine production and applications.

Synthesis Innovation

Research efforts are focused on:

  • Developing greener synthesis methods with reduced environmental impact

  • Improving catalytic systems for more efficient transformations

  • Exploring continuous flow chemistry for industrial-scale production

  • Utilizing renewable starting materials where possible

Emerging Applications

Potential growth areas include:

  • Novel drug discovery utilizing fluorinated heterocycles

  • Next-generation crop protection chemicals

  • Specialty materials incorporating trifluoromethylated aromatic structures

  • Applications in energy storage and electronic materials

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